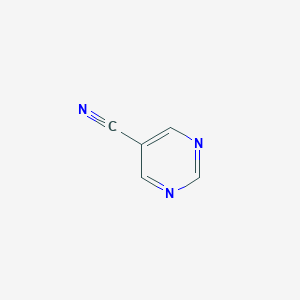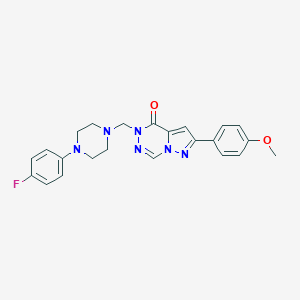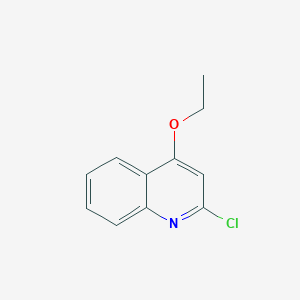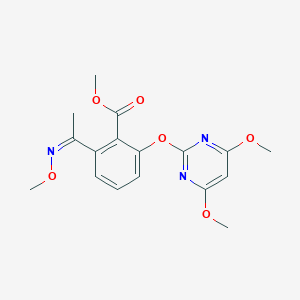
Pyriminobac-metilo, (Z)-
Descripción general
Descripción
Pyriminobac-methyl, also known as 2,6-dichloro-4-methylpyrimidine, is an herbicidal compound used in agriculture to control weeds. It is a selective systemic herbicide that is absorbed through the foliage and roots of plants, and is then translocated throughout the plant. Pyriminobac-methyl is effective against a wide range of weeds, including grasses and broadleaf weeds, and is used in many countries around the world.
Aplicaciones Científicas De Investigación
Herbicida agrícola
Pyriminobac-metilo: se utiliza principalmente como herbicida selectivo en la agricultura. Es efectivo contra una amplia gama de malezas, particularmente en arrozales . El compuesto funciona inhibiendo la enzima vegetal acetolactato sintasa (ALS), que es crucial para la biosíntesis de aminoácidos de cadena ramificada. Esta inhibición conduce al cese de la división celular y el crecimiento de las plantas, lo que resulta en la muerte de la vegetación no deseada.
Ciencia ambiental
En la ciencia ambiental, el estudio del comportamiento del Pyriminobac-metilo en el suelo es de gran interés. Las investigaciones han demostrado que presenta diferentes características de adsorción-desorción y cinética de degradación dependiendo de los tipos de suelo . Esta información es vital para evaluar el impacto ambiental de este herbicida, incluido su potencial para contaminar los sistemas de aguas subterráneas.
Biotecnología
En la investigación biotecnológica, el Pyriminobac-metilo sirve como un compuesto modelo para estudiar la interacción de los herbicidas con las enzimas ALS. Comprender esta interacción puede conducir al desarrollo de nuevos herbicidas con mayor eficacia y menor impacto ambiental .
Ciencia de materiales
Las propiedades del compuesto también se estudian en la ciencia de materiales para el desarrollo de nuevos materiales agrícolas, como formulaciones de liberación lenta o materiales impregnados con herbicidas que podrían proporcionar un control de malezas más controlado y dirigido .
Química analítica
En la química analítica, el Pyriminobac-metilo se utiliza como un estándar de referencia para la detección y cuantificación de residuos de pesticidas en alimentos y muestras ambientales. Su medición precisa es crucial para la seguridad alimentaria y el cumplimiento de las normas .
Toxicología
Los estudios toxicológicos del Pyriminobac-metilo son esenciales para comprender sus efectos en los organismos no objetivo y los humanos. Las investigaciones en este campo contribuyen al establecimiento de directrices de seguridad y límites de exposición para proteger la salud humana y el medio ambiente .
Mecanismo De Acción
Target of Action
Pyriminobac-methyl, also known as (Z)-Pyriminobac-methyl, is a herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
Pyriminobac-methyl acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth . As a result, the weeds stop growing and eventually die .
Biochemical Pathways
The primary biochemical pathway affected by Pyriminobac-methyl is the biosynthesis of branched-chain amino acids . By inhibiting ALS, Pyriminobac-methyl disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts cell division and growth, causing the death of the plant .
Pharmacokinetics
It’s known that the compound has a high potential as a weedicide
Result of Action
The primary result of Pyriminobac-methyl’s action is the cessation of plant growth and eventual death of the plant . This is due to the disruption of essential amino acid synthesis, which is critical for cell division and growth .
Action Environment
The action of Pyriminobac-methyl can be influenced by various environmental factors. For instance, the compound’s adsorption, desorption, degradation, and leaching behaviors can vary depending on the type of soil . In some soils, Pyriminobac-methyl degrades easily, has a high adsorption affinity, and a low mobility, resulting in a low contamination risk for groundwater systems . In other soils, the compound degrades slowly due to a low adsorption affinity and moderate mobility, which results in a high contamination risk for groundwater systems .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Pyriminobac-methyl, (Z)-, plays a significant role in biochemical reactions. It acts as an inhibitor of the enzyme acetolactate synthase (ALS) . By inhibiting this enzyme, Pyriminobac-methyl, (Z)-, prevents the biosynthesis of branched-chain amino acids, which are essential for plant growth . This interaction with the ALS enzyme is the primary mechanism through which Pyriminobac-methyl, (Z)-, exerts its herbicidal effects.
Cellular Effects
The effects of Pyriminobac-methyl, (Z)-, on cells are primarily related to its inhibition of the ALS enzyme. By preventing the synthesis of branched-chain amino acids, it disrupts protein synthesis and other cellular processes dependent on these amino acids. This disruption can lead to the death of the plant cells, thereby controlling the growth of weeds .
Molecular Mechanism
At the molecular level, Pyriminobac-methyl, (Z)-, exerts its effects by binding to the ALS enzyme and inhibiting its activity . This binding interaction prevents the enzyme from catalyzing the reaction that leads to the production of branched-chain amino acids. As a result, the plant cells are unable to carry out normal protein synthesis, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyriminobac-methyl, (Z)-, have been observed to change over time. The degradation of Pyriminobac-methyl, (Z)-, reflects first-order kinetics, with its half-life ranging between 37.46 and 66.00 days, depending on the environmental conditions . Abiotic degradation is predominant in the degradation of this compound .
Metabolic Pathways
Pyriminobac-methyl, (Z)-, is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts this pathway and affects the levels of these amino acids in the plant cells .
Transport and Distribution
The transport and distribution of Pyriminobac-methyl, (Z)-, within cells and tissues are influenced by its chemical properties. It has been found to have stronger soil adsorption and weaker hydrophilic properties . These properties affect its mobility in the environment and its ability to be taken up by plant cells.
Propiedades
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-JMIUGGIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116751 | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147411-70-9, 136191-64-5 | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriminobac-methyl, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMINOBAC-METHYL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the target enzyme of Pyriminobac-methyl and how does it affect plant growth?
A1: Pyriminobac-methyl inhibits the enzyme acetolactate synthase (ALS) in susceptible plants. [, , , ] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth. By inhibiting ALS, Pyriminobac-methyl disrupts BCAA production, leading to growth arrest and eventual death of susceptible plants. [, , , ]
Q2: Are there specific plant species that are more susceptible to Pyriminobac-methyl?
A2: Pyriminobac-methyl exhibits selective herbicidal activity and is primarily used to control a variety of weeds in rice paddy fields. [, , , , , , , ] It demonstrates strong efficacy against common paddy weeds like barnyard grass (Echinochloa crus-galli), monochoria (Monochoria vaginalis), and smallflower umbrella sedge (Cyperus difformis), among others. [, , , , , , , ]
Q3: What is the molecular formula and weight of Pyriminobac-methyl?
A3: The molecular formula of Pyriminobac-methyl is C16H19N3O6 and its molecular weight is 349.34 g/mol. [, ]
Q4: Has research investigated the stability of Pyriminobac-methyl under various environmental conditions?
A4: Yes, studies have examined the behavior of Pyriminobac-methyl under paddy field conditions. Research has found that it undergoes photoisomerization in paddy water when exposed to sunlight, specifically UV-B irradiation. [] This process leads to the formation of both (E)- and (Z)-isomers. Additionally, Pyriminobac-methyl degrades in flooded soil, forming metabolites. [] This degradation is an important factor to consider for its environmental impact and persistence.
Q5: How does the introduction of an oximino group affect the activity of Pyriminobac-methyl?
A5: During the development of Pyriminobac-methyl, researchers explored introducing an oximino group to the 6-acyl pyrimidin-2-yl-salicylates structure. [] This modification aimed to reduce injury to rice crops while maintaining herbicidal activity against weeds like barnyard grass. [] The oximino group proved crucial in achieving a balance between efficacy and crop safety, leading to the selection of Pyriminobac-methyl as a promising herbicide candidate. []
Q6: What are some common formulations of Pyriminobac-methyl?
A6: Pyriminobac-methyl is often formulated as a wettable powder (WP). [, ] In addition to WP, it's also formulated as a suspoemulsion, a microcapsule suspension, a water suspension, a dispersible oil suspension, a water dispersible granule, and a granule. [] The choice of formulation depends on factors like application method, desired release characteristics, and compatibility with other agrochemicals.
Q7: What is known about the metabolism of Pyriminobac-methyl in plants?
A7: While specific metabolic pathways in target weeds might vary, research suggests that cytochrome P450 enzymes, particularly CYP81Q32, play a role in the detoxification and resistance mechanisms of some weed species like Beckmannia syzigachne to Pyriminobac-methyl and other ALS-inhibiting herbicides. [] This metabolic resistance can lead to decreased efficacy of the herbicide in controlling these resistant weed populations.
Q8: Has resistance to Pyriminobac-methyl been observed in weed populations?
A8: Yes, resistance to Pyriminobac-methyl has been documented in various weed species, posing a significant challenge in rice production. [, , , , ] This resistance often arises from the repeated and exclusive use of ALS-inhibiting herbicides, including Pyriminobac-methyl, over extended periods. [, , , , ] Understanding the mechanisms of resistance and developing effective strategies to manage resistant weed populations are critical areas of research.
Q9: What are some strategies for managing resistance to Pyriminobac-methyl?
A9: Integrated weed management practices are crucial for mitigating and managing herbicide resistance. Some strategies include:
- Rotation of herbicides with different modes of action: Alternating between herbicides that target different enzymes or metabolic pathways in weeds can help prevent the buildup of resistant populations. [, , , ] For example, rotating Pyriminobac-methyl with herbicides that have different modes of action, such as carfentrazone-ethyl or pyrazolate, can help prevent the development of resistance. [, , , ]
- Using herbicide mixtures: Combining Pyriminobac-methyl with herbicides that have different modes of action can enhance weed control and delay the onset of resistance. [, , , ]
- Adopting non-chemical weed control methods: Integrating cultural practices like crop rotation, mechanical weeding, and water management can contribute to a more sustainable and resistance-resilient weed management strategy. [, , ]
Q10: What is the maximum no-observed-effect level (NOAEL) of Pyriminobac-methyl in rats?
A10: In a 90-day subchronic oral toxicity study in rats, the NOAEL was determined to be 77.37 mg/kg body weight per day for female rats and 73.55 mg/kg body weight per day for male rats. []
Q11: What analytical methods are used to determine Pyriminobac-methyl residues in crops?
A11: Several analytical methods have been developed for the detection and quantification of Pyriminobac-methyl residues in various matrices, including rice:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is frequently employed for quantifying Pyriminobac-methyl residues in crops like rice. [, ] It involves separating the analyte from the matrix using liquid chromatography followed by detection and quantification using tandem mass spectrometry.
- Supercritical Fluid Extraction (SFE): SFE is an efficient extraction technique used to isolate Pyriminobac-methyl and other pesticides from crops before analysis. [] It offers advantages like reduced solvent consumption and faster extraction times compared to traditional methods.
Q12: How does Pyriminobac-methyl move from paddy fields to surrounding water bodies?
A12: Research indicates that Pyriminobac-methyl can be transported from paddy fields to drainage canals through both surface runoff and percolation flow. [] Surface runoff, which occurs immediately after herbicide application or heavy rainfall events, can carry a significant amount of Pyriminobac-methyl and other dissolved substances into adjacent water bodies. [] Percolation flow, the downward movement of water through the soil profile, can also contribute to herbicide leaching, even when surface runoff is minimized. [] Understanding the relative contributions of these transport pathways is crucial for assessing the environmental fate and potential risks of Pyriminobac-methyl.
Q13: What are some alternative herbicides for weed control in rice paddies?
A13: While Pyriminobac-methyl is an effective herbicide, exploring alternative weed control strategies is crucial for managing resistance and minimizing potential environmental impacts. Some alternative herbicides with different modes of action include:
- Carfentrazone-ethyl: This protoporphyrinogen oxidase (PPO)-inhibiting herbicide offers good control of various broadleaf weeds and sedges. [, , , , ]
- Pyrazolate: This herbicide inhibits carotenoid biosynthesis and provides effective control of several broadleaf weeds and sedges. [, , , ]
- Bentazone: This contact herbicide inhibits photosynthesis and is effective against many broadleaf weeds and some sedges. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



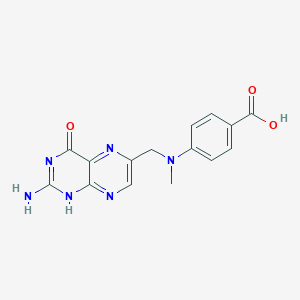



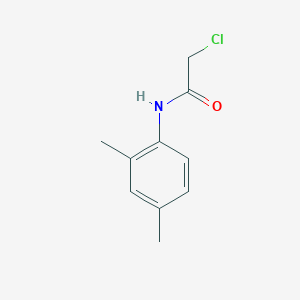
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
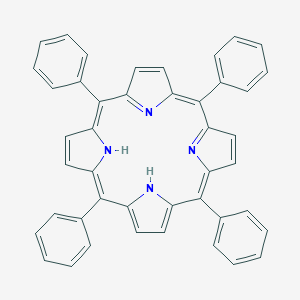

![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)
